molecular formula C20H24N2O3S B495084 2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol

2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol

Cat. No.: B495084
M. Wt: 372.5g/mol
InChI Key: UMUJBPDKNVZJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The propoxyphenoxyethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
  • 2-(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol

These compounds share the benzimidazole core but differ in the substituents attached to the phenoxyethyl group. The unique propoxy group in 2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol may confer distinct properties, such as increased lipophilicity or altered binding characteristics .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5g/mol

IUPAC Name

2-[2-[2-(4-propoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C20H24N2O3S/c1-2-13-24-16-7-9-17(10-8-16)25-14-15-26-20-21-18-5-3-4-6-19(18)22(20)11-12-23/h3-10,23H,2,11-15H2,1H3

InChI Key

UMUJBPDKNVZJPK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO

Origin of Product

United States

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